1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one is a chemical compound that features a piperidine ring substituted with a methoxy group and a carbonyl group, which is further connected to an imidazolidin-2-one ring
Mechanism of Action
Target of Action
Related compounds, such as imidazol-4-ones, have been reported to have a variety of applications in medicine . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Mode of Action
Imidazol-4-ones, a related class of compounds, are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Imidazol-4-ones, a related class of compounds, are known to be involved in a variety of biochemical pathways .
Result of Action
Related compounds, such as imidazol-4-ones, have been reported to have a variety of effects, depending on the specific compound and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxypiperidine with an isocyanate derivative to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Scientific Research Applications
1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: As a building block for the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Investigating its interactions with biological macromolecules to understand its potential as a biochemical probe.
Comparison with Similar Compounds
1-(4-Hydroxy-piperidine-1-carbonyl)imidazolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Methylpiperidine-1-carbonyl)imidazolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-(4-methoxypiperidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-16-8-2-5-12(6-3-8)10(15)13-7-4-11-9(13)14/h8H,2-7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXJSMYAZJJIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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